8-[(4-Benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-Benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps:
Formation of the Purine Base: The initial step involves the synthesis of the purine base, which can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Attachment of the Heptyl Chain: The heptyl chain is introduced via alkylation reactions, often using heptyl halides in the presence of a strong base.
Introduction of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the benzylpiperazine is reacted with the purine derivative.
Final Assembly: The final compound is assembled through a series of purification steps, including recrystallization and chromatography, to ensure the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the purine base or the piperazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products of these reactions include N-oxides, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 8-[(4-Benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may lend themselves to applications in materials science and engineering.
Mechanism of Action
The mechanism of action of 8-[(4-Benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 8-[(4-Methylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione
- 8-[(4-Ethylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione
Uniqueness
8-[(4-Benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is unique due to the presence of the benzyl group on the piperazine ring. This structural feature may confer distinct biological and chemical properties, differentiating it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H38N6O2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H38N6O2/c1-4-5-6-7-11-14-32-22(27-24-23(32)25(33)29(3)26(34)28(24)2)20-31-17-15-30(16-18-31)19-21-12-9-8-10-13-21/h8-10,12-13H,4-7,11,14-20H2,1-3H3 |
InChI Key |
UDWUIJMDHYWFKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.